molecular formula C21H25N3O3 B2681249 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea CAS No. 891092-56-1

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Cat. No.: B2681249
CAS No.: 891092-56-1
M. Wt: 367.449
InChI Key: CKUSXRALOVOSSN-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidinone ring, a dimethylphenyl group, and a methoxybenzyl group, making it a complex molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the dimethylphenyl and methoxybenzyl groups. Common synthetic routes may involve:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Methoxybenzyl Group: This can be done using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea: A structurally similar compound with slight variations in functional groups.

    1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea: Another similar compound with a different substitution pattern on the benzyl group.

Uniqueness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a synthetic compound belonging to the class of urea derivatives. Its structure includes a pyrrolidinone ring and a dimethylphenyl substituent, which contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique properties and possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 306.38 g/mol
  • CAS Number : 894009-23-5

The compound's structure can be represented as follows:

1 1 3 4 Dimethylphenyl 5 oxopyrrolidin 3 yl 3 2 methoxybenzyl urea\text{1 1 3 4 Dimethylphenyl 5 oxopyrrolidin 3 yl 3 2 methoxybenzyl urea}

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl isocyanate with a pyrrolidinone derivative under mild conditions, often utilizing catalysts to facilitate the formation of the urea linkage. The general reaction scheme can be summarized as:

3 4 Dimethylphenyl isocyanate+Pyrrolidinone derivative1 1 3 4 Dimethylphenyl 5 oxopyrrolidin 3 yl 3 2 methoxybenzyl urea\text{3 4 Dimethylphenyl isocyanate}+\text{Pyrrolidinone derivative}\rightarrow \text{1 1 3 4 Dimethylphenyl 5 oxopyrrolidin 3 yl 3 2 methoxybenzyl urea}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction may modulate enzyme activity or receptor function, leading to various pharmacological effects.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially act as an agonist or antagonist at certain receptors, influencing physiological responses.

Research Findings

Recent studies have explored the compound's efficacy in various biological contexts:

  • Antitumor Activity : Preliminary investigations indicate that this compound exhibits moderate cytotoxicity against several cancer cell lines, including breast (MDA-MB-231) and gastric (NUGC-3) cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : In vitro assays suggest that the compound possesses antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-oneModerate antitumorEnzyme inhibition
1,1-Dibutyl-3-(3,4-dimethylphenyl)ureaAntibacterialReceptor modulation

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of various urea derivatives, this compound was found to inhibit cell proliferation in MDA-MB-231 cells by inducing apoptosis through mitochondrial pathway activation. The study reported a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14-8-9-18(10-15(14)2)24-13-17(11-20(24)25)23-21(26)22-12-16-6-4-5-7-19(16)27-3/h4-10,17H,11-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUSXRALOVOSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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